1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2,4-dimethoxyphenyl group at position 1 and a (4-methylpyrimidin-2-yl)sulfanyl moiety at position 2. The pyrrolidine-2,5-dione core provides a rigid bicyclic structure, while the substituents influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-7-18-17(19-10)25-14-9-15(21)20(16(14)22)12-5-4-11(23-2)8-13(12)24-3/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRQCKSNGYLRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the pyrimidin-2-ylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as in biological or medicinal research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine-2,5-dione Core
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione (CAS: 6230-44-0)
- Structural Differences : The aryl group at position 1 is 4-methylphenyl instead of 2,4-dimethoxyphenyl, and the pyrimidine lacks a 4-methyl group.
- Physicochemical Properties: Molecular weight = 299.35 g/mol (vs. ~325–350 g/mol for the target compound).
- Synthetic Routes : Both compounds are synthesized via nucleophilic substitution reactions, but the target compound requires additional steps to introduce methoxy groups .
1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
- Structural Differences : The aryl group at position 1 is 2-ethylphenyl instead of 2,4-dimethoxyphenyl.
1-(2,4-Dimethylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione
- Structural Differences : Replaces the sulfanyl-pyrimidine group with a piperazinyl-trifluoromethylphenyl moiety.
- Biological Relevance : Piperazinyl groups are common in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the pyrimidine-containing target compound .
Functional Group Comparisons
3-Mercapto Derivatives (e.g., 1-(2,4-dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione)
- Key Differences : The sulfhydryl (-SH) group replaces the pyrimidinyl-sulfanyl moiety.
- Synthesis and Stability : Mercapto derivatives are synthesized via thiolation but may exhibit lower stability due to oxidation susceptibility. The target compound’s pyrimidinyl-sulfanyl group enhances steric bulk and resistance to oxidative degradation .
Michael Adducts with Aryloxy Groups (e.g., 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione)
- Structural Differences : Aryloxy substituents replace the sulfanyl-pyrimidine group.
Antibacterial/Antifungal Activity
- Triazole-Sulfanyl Analogs : Substituted 1-phenyl-3-(triazolylsulfanyl)-pyrrolidine-2,5-diones show activity against clinical isolates, with potency order: 4-H > 4-Cl > 4-Br. This suggests electron-withdrawing groups on the aryl ring enhance antimicrobial effects .
- Target Compound : The 2,4-dimethoxyphenyl group (electron-donating) may reduce antibacterial efficacy compared to halogenated analogs but improve solubility for oral administration.
Enzyme Inhibition
- Pyrimidine-Sulfanyl Derivatives : The 4-methylpyrimidine group in the target compound could mimic ATP’s adenine moiety, making it a candidate for kinase inhibition.
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point/State |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione | ~340 | 2,4-Dimethoxyphenyl, 4-methylpyrimidinyl | Not reported |
| 1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione | 299.35 | 4-Methylphenyl, pyrimidinyl | Not reported |
| 1-(2,4-Dimethoxyphenyl)-3-mercaptopyrrolidine-2,5-dione (compound 21) | ~295 | 2,4-Dimethoxyphenyl, -SH | Transparent viscous solid |
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.
Structural Properties
The molecular formula of the compound is , with a molecular weight of 427.5 g/mol. The structure includes a pyrrolidine ring substituted with a dimethoxyphenyl group and a pyrimidinylsulfanyl moiety, which may contribute to its biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including antiviral and anticancer properties.
Antiviral Activity
In studies involving N-Heterocycles, derivatives similar to this compound have shown promising results against viral targets. For instance, certain thiazolidinone derivatives demonstrated over 95% inhibition of the NS5B RNA polymerase activity in vitro . This suggests that the compound may possess antiviral properties, potentially through similar mechanisms.
Anticancer Properties
Research on related pyrrolidine-based compounds has revealed significant anticancer effects. For example, certain analogs were found to inhibit cancer cell proliferation at low micromolar concentrations. The structure-activity relationship (SAR) studies indicated that modifications in the substituents on the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- Antiviral Studies : A study on thiazolidinone derivatives showed that specific substitutions could enhance antiviral efficacy against Hepatitis C virus (HCV) . The IC50 values for effective compounds ranged from 31.9 μM to 32.2 μM.
- Cytotoxicity Assays : Research on pyrrolidine derivatives indicated that modifications could lead to significant cytotoxic effects on cancer cells. For instance, one study reported an IC50 value of 0.26 μM for a derivative against HIV reverse transcriptase .
- Mechanistic Insights : Investigations into the mechanism of action revealed that related compounds might exert their effects by inhibiting key enzymes involved in viral replication or cancer cell proliferation.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
